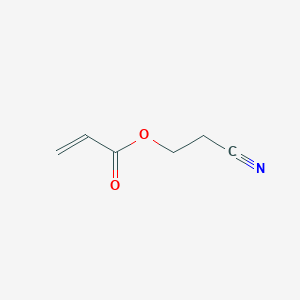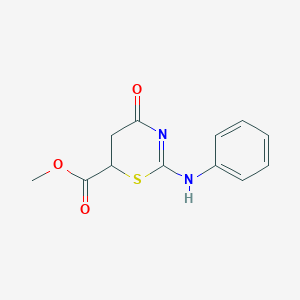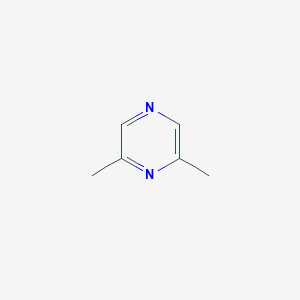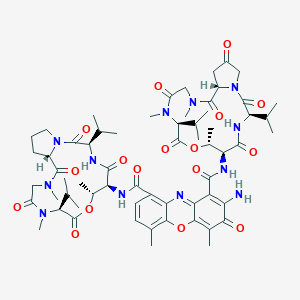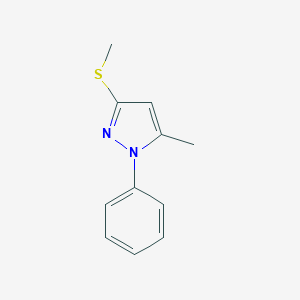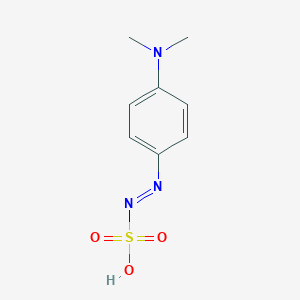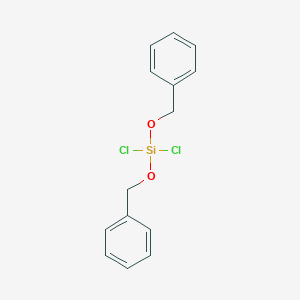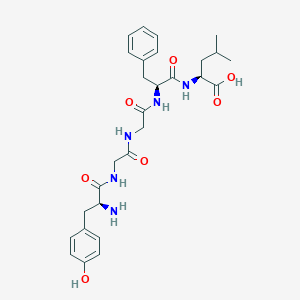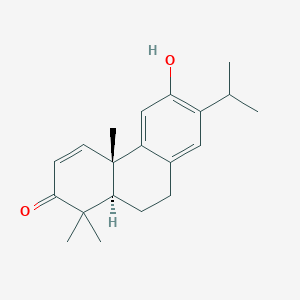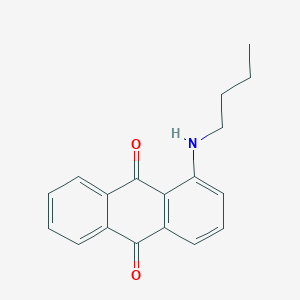
1-(Butylamino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butylamino)anthraquinone is a chemical compound that belongs to the class of anthraquinone derivatives. It is also known by the name of 1-Butylamino-9,10-anthraquinone or BAQ. The compound has a molecular formula of C20H21NO2 and a molecular weight of 319.39 g/mol. 1-(Butylamino)anthraquinone is a red-colored powder that is soluble in organic solvents like chloroform, benzene, and toluene. This compound has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(Butylamino)anthraquinone is not fully understood. However, it is believed that the compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
1-(Butylamino)anthraquinone has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and contribute to the development of cancer. The compound has also been shown to inhibit the activity of several pro-inflammatory cytokines, which can contribute to the development of chronic inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Butylamino)anthraquinone has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound. It has been widely studied for its potential applications in scientific research, which means that there is a large body of literature available on its properties and effects. However, there are also some limitations to the use of 1-(Butylamino)anthraquinone in lab experiments. The compound has low water solubility, which can make it difficult to work with in aqueous solutions. It is also toxic in high concentrations, which requires careful handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for the study of 1-(Butylamino)anthraquinone. One direction is to further investigate its potential applications in photodynamic therapy for cancer. Another direction is to study its effects on other diseases like Alzheimer's disease and Parkinson's disease, which have been linked to oxidative stress and inflammation. Additionally, the compound could be studied for its potential applications in the development of new drugs for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
1-(Butylamino)anthraquinone has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential applications in photodynamic therapy, which involves the use of light to activate a photosensitizer that can selectively destroy cancer cells.
Eigenschaften
CAS-Nummer |
129-45-3 |
|---|---|
Produktname |
1-(Butylamino)anthraquinone |
Molekularformel |
C18H17NO2 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
1-(butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO2/c1-2-3-11-19-15-10-6-9-14-16(15)18(21)13-8-5-4-7-12(13)17(14)20/h4-10,19H,2-3,11H2,1H3 |
InChI-Schlüssel |
AHOSCUOPPDQVDR-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Andere CAS-Nummern |
129-45-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

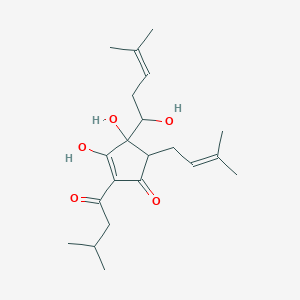
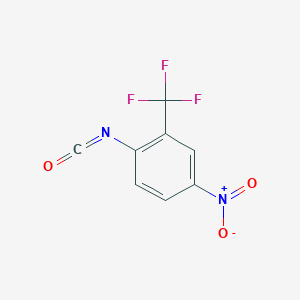
![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)
